molecular formula C20H17ClN4O2S B2795945 N'-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 900010-83-5

N'-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2795945
CAS No.: 900010-83-5
M. Wt: 412.89
InChI Key: JRTNQKJXCKBKJJ-UHFFFAOYSA-N
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Description

“N-benzyl-N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Antibacterial Agents

Research has highlighted the synthesis and evaluation of novel analogs with pyrazole derivatives, demonstrating promising antibacterial activity. For instance, Palkar et al. (2017) designed and synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, exhibiting significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations. This study emphasizes the potential of such compounds as antibacterial agents, suggesting a similar research direction for N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide analogs (Palkar et al., 2017).

Antimycobacterial Screening

Nayak et al. (2016) conducted a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying compounds with potent antitubercular activity against Mycobacterium tuberculosis. This suggests the importance of exploring the antimycobacterial potential of similar compounds, including N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide (Nayak et al., 2016).

Antimalarial Activity

Shaikh et al. (2021) synthesized and assessed 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes for antimalarial activity. The study found these compounds displayed decent outcomes in in vitro antimalarial assays. This work underscores the potential of structurally similar compounds for antimalarial research and encourages further exploration of N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide derivatives in this context (Shaikh et al., 2021).

Structural and Molecular Analysis

Structural elucidation and analysis play a crucial role in understanding the properties and potential applications of novel compounds. Kumara et al. (2018) conducted a comprehensive study on a novel pyrazole derivative, providing insights into its crystal structure, Hirshfeld surface analysis, and thermal properties. Such detailed analyses are vital for the development of new pharmaceuticals and materials (Kumara et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular signal-regulated kinase 2 (ERK2) . This kinase plays a crucial role in the Ras/Raf/MEK/ERK signal transduction pathway , which is implicated in a variety of human cancers .

Mode of Action

The compound acts as an inhibitor of ERK . It binds to the ERK2 protein, thereby preventing it from participating in the signal transduction pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the Ras/Raf/MEK/ERK signal transduction pathway . This pathway is a key oncogenic pathway, and its disruption can lead to the prevention of cancer cell proliferation and survival .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability

Result of Action

The inhibition of the ERK2 protein by this compound disrupts the Ras/Raf/MEK/ERK signal transduction pathway . This disruption can lead to the prevention of cancer cell proliferation and survival, thereby potentially acting as a therapeutic agent in various forms of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature changes Additionally, the compound’s efficacy could be influenced by the presence of other molecules in its environment

Properties

IUPAC Name

N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-14-7-4-8-15(9-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTNQKJXCKBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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